molecular formula C16H17N5O3 B2446552 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide CAS No. 1170550-45-4

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2446552
CAS No.: 1170550-45-4
M. Wt: 327.344
InChI Key: RSPRVBQZFAUKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a chemical compound of significant interest in medicinal chemistry research, incorporating both a 1,3-dimethyl-1H-pyrazol-5-yl moiety and a 1,3,4-oxadiazole ring system. The 1,3,4-oxadiazole scaffold is a well-recognized bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Heterocyclic compounds bearing the 1,3,4-oxadiazole nucleus have been extensively investigated and demonstrated a broad spectrum of biological activities in preclinical research, including potential as antimicrobial, anticonvulsant, analgesic, and anti-inflammatory agents . The integration of the 1,3-dimethylpyrazole unit further contributes to the molecule's diversity and its ability to engage in hydrogen bonding, making it a valuable pharmacophore for the development of novel therapeutic agents . This compound is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-4-6-12(7-5-10)23-9-14(22)17-16-19-18-15(24-16)13-8-11(2)20-21(13)3/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPRVBQZFAUKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, specifically focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its structural formula and molecular weight, which are essential for understanding its biological interactions. The IUPAC name indicates a complex structure featuring a pyrazole moiety linked to an oxadiazole and an acetamide group.

PropertyValue
Molecular Formula C15_{15}H16_{16}N4_{4}O3_{3}
Molecular Weight 288.31 g/mol
CAS Number Not specified

Anticancer Activity

Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives reduce mTORC1 activity and enhance autophagy in cancer cells, which may contribute to their antiproliferative effects. Specifically, these compounds have demonstrated submicromolar activity against various cancer cell lines, indicating a strong potential for therapeutic applications in oncology .

Mechanism of Action:

  • mTORC1 Inhibition: The inhibition of the mTORC1 pathway leads to decreased cell proliferation and increased autophagy.
  • Autophagic Flux Disruption: Compounds have been shown to disrupt normal autophagic processes under nutrient-replete conditions, leading to the accumulation of autophagic markers such as LC3-II .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, studies have highlighted their efficacy against various bacterial strains. For example, certain derivatives exhibited significant antibacterial activity against Xanthomonas species with effective concentration (EC50) values much lower than those of conventional bactericides .

Bacterial StrainEC50 (μg/mL)Activity Level
Xac5.44Excellent
Psa12.85Moderate
Xoo7.40Good

Case Studies

  • Anticancer Efficacy Study: A recent study evaluated the effect of similar pyrazole-based compounds on pancreatic cancer cells (MIA PaCa-2). The results indicated a significant reduction in cell viability at concentrations below 1 µM, suggesting potent anticancer activity .
  • Antibacterial Study: Another study focused on the antibacterial properties of pyrazole derivatives against phytopathogenic bacteria. The findings revealed that compounds with the oxadiazole moiety showed better efficacy compared to traditional antibiotics .

Q & A

Q. Critical Parameters :

ParameterOptimal Range/ReagentsImpact on Yield
Solvent DMF, DMSO, or dioxanePolar aprotic solvents enhance reaction kinetics .
Base Triethylamine, NaHFacilitates deprotonation for nucleophilic attack .
Temperature 80–120°C (oxadiazole formation)Higher temperatures accelerate cyclization but may degrade sensitive groups .
Reaction Time 4–12 hoursInsufficient time leads to incomplete ring closure .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups on pyrazole at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) and confirms acetamide linkage .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., oxadiazole and pyrazole rings) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • HPLC-PDA : Assesses purity (>95% purity threshold for pharmacological studies) .

Advanced: How can researchers optimize reaction conditions to enhance selectivity in oxadiazole ring formation?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (85% → 92%) by minimizing side reactions .
  • Catalyst Screening : Lewis acids like ZnCl₂ or Bi(OTf)₃ enhance regioselectivity during cyclization .
  • Solvent-Free Conditions : Eliminates solvent polarity effects, favoring intramolecular cyclization over intermolecular byproducts .

Q. Example Optimization Workflow :

DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios.

In Situ Monitoring : Use FTIR to track carbonyl disappearance (C=O stretch at ~1700 cm⁻¹) .

Post-Reaction Quenching : Rapid cooling prevents retro-cyclization.

Advanced: What strategies are recommended for resolving discrepancies in biological activity data across studies?

Answer:
Case Study : Contradictory IC₅₀ values in kinase inhibition assays.

  • Experimental Variables to Control :

    VariableImpact on ActivityMitigation Strategy
    Cell Line Expression levels of target kinasesUse isogenic cell lines .
    Solubility DMSO concentration >1% alters membrane permeabilityPre-test solubility in PBS/cremophor .
    Assay pH Ionization state of acetamide group affects bindingBuffer at physiological pH (7.4) .
  • Data Normalization :

    • Use internal controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
    • Apply statistical models (e.g., ANOVA with post hoc Tukey test) to identify outliers .

Advanced: How can computational modeling predict target interactions for this compound?

Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Targets : Prioritize kinases (e.g., EGFR, VEGFR) due to oxadiazole’s affinity for ATP-binding pockets .
  • MD Simulations :
    • Parameters : 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability .
    • Outputs : Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

Validation : Compare computational ΔG (binding energy) with experimental IC₅₀ values. A correlation coefficient (R²) >0.7 validates the model .

Basic: What functional groups are critical for its bioactivity?

Answer:

  • 1,3,4-Oxadiazole Ring : Enhances metabolic stability and participates in π-π stacking with kinase hydrophobic pockets .
  • p-Tolyloxy Group : Modulates lipophilicity (logP ~3.5), improving membrane permeability .
  • 1,3-Dimethylpyrazole : Steric hindrance reduces off-target interactions while maintaining target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.